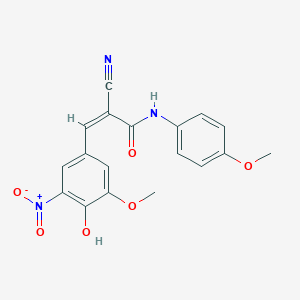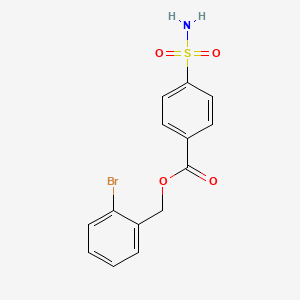
2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide, also known as Compound X, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of acrylamide and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X is not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate the expression of certain genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to increase the levels of certain antioxidants, such as glutathione.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. It has also been suggested that 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X may have applications in the treatment of inflammatory bowel disease and rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X and its potential applications in scientific research.
Conclusion:
In conclusion, 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X is a chemical compound that has been widely studied for its potential applications in scientific research. It has been synthesized using various methods and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X has been synthesized using several methods. One of the most common methods is the reaction between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 4-methoxyaniline, and acrylonitrile. The reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-26-14-5-3-13(4-6-14)20-18(23)12(10-19)7-11-8-15(21(24)25)17(22)16(9-11)27-2/h3-9,22H,1-2H3,(H,20,23)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJXJLMEGWMPNA-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]ethanol](/img/structure/B5089981.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)
![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)


![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)